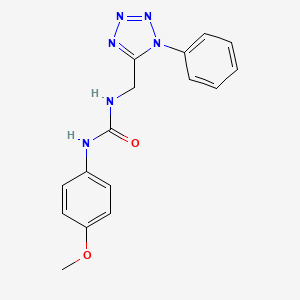

1-(4-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Descripción

1-(4-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a methoxyphenyl group and a tetrazole moiety linked via a methylene bridge. For instance, compounds like 1-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea (SI98) share the urea core but differ in substituent groups, which influence solubility and binding interactions .

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-24-14-9-7-12(8-10-14)18-16(23)17-11-15-19-20-21-22(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCWOWGLACEQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide in the presence of a suitable catalyst.

Urea Formation: The urea linkage is formed by reacting the tetrazole derivative with 4-methoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times.

Types of Reactions:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

Reduction: Formation of 4-aminophenyl derivatives.

Substitution: Formation of 4-substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(4-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mecanismo De Acción

The mechanism of action of 1-(4-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The urea linkage and the tetrazole ring are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

Key comparisons include:

- Methoxy vs. Fluoro Substituents : The methoxy group in the target compound may improve solubility compared to fluorophenyl analogs (), but reduce electronegativity, affecting binding affinity .

- Tetrazole vs.

Computational and Analytical Methods in Comparative Studies

- Crystallography : SHELXL () and related programs enable precise structural comparisons, critical for understanding conformational flexibility .

- Spectroscopy : IR and mass spectrometry () differentiate substituent effects on urea derivatives.

- Molecular Modeling : AutoDock Vina and DFT methods () provide insights into electronic and steric interactions, though applied studies are needed for the target compound.

Actividad Biológica

1-(4-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound notable for its unique structural features, which include a methoxyphenyl group, a phenyl-tetrazole moiety, and a urea linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 284.32 g/mol. The compound's structure allows for various interactions at the molecular level, which are critical for its biological activity.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The methoxy group can enhance hydrophobic interactions, while the tetrazole moiety may facilitate hydrogen bonding with target sites, potentially modulating their activity .

1. Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing tetrazole rings have shown cytotoxic effects against various cancer cell lines, including HeLa and Jurkat cells. In one study, related compounds exhibited IC50 values less than that of doxorubicin, a standard chemotherapeutic agent .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-uropyridin | HeLa | < 10 |

| 1-(4-Methoxyphenyl)-3-uropyridin | Jurkat | < 20 |

| Doxorubicin | HeLa | 0.5 |

| Doxorubicin | Jurkat | 0.8 |

2. Anticonvulsant Activity

The anticonvulsant potential of related compounds has also been explored. For example, derivatives of tetrazole have been shown to possess anticonvulsant properties in animal models. The presence of the methoxy group is believed to enhance the efficacy of these compounds by improving their pharmacokinetic profiles .

Table 2: Anticonvulsant Activity Findings

| Compound | Model | ED50 (mg/kg) |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-uropyridin | PTZ-induced seizure model | 30 |

| Standard Drug (Phenytoin) | PTZ-induced seizure model | 15 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have been documented in various studies. Compounds featuring methoxy and phenyl groups have shown promise in reducing inflammation markers in vitro and in vivo .

Case Studies

In a study conducted by Abdel-Wahab et al., the synthesis and biological evaluation of several derivatives were reported, highlighting the importance of structural variations on biological activity. The study found that modifications to the phenyl ring significantly impacted the anticancer efficacy of these compounds .

Another case study focused on the structure-activity relationship (SAR) analysis, revealing that the introduction of electron-donating groups like methoxy enhances cytotoxicity against cancer cells while maintaining acceptable toxicity profiles in normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.